2-(2-Carboxyacetamido)benzoic acid

Description

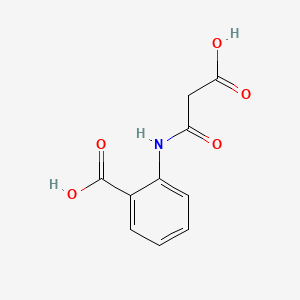

N-malonylanthranilic acid is a dicarboxylic acid monoamide. It derives from an anthranilic acid. It is a conjugate acid of a N-malonylanthranilate.

Properties

IUPAC Name |

2-[(2-carboxyacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c12-8(5-9(13)14)11-7-4-2-1-3-6(7)10(15)16/h1-4H,5H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSSCYCDBASEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331455 | |

| Record name | 2-[(carboxyacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(Malonylamino)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53947-84-5 | |

| Record name | 2-[(2-Carboxyacetyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(carboxyacetyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53947-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Malonylamino)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 - 192 °C | |

| Record name | 2-(Malonylamino)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-malonylanthranilic Acid: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-malonylanthranilic acid, systematically known as 2-(2-carboxyacetamido)benzoic acid, is an acylated derivative of anthranilic acid. Anthranilic acid and its analogues are recognized as privileged pharmacophores in drug discovery, forming the backbone of numerous therapeutic agents.[1] The malonylation of anthranilic acid introduces a dicarboxylic acid moiety, significantly altering its physicochemical properties and potential biological activity. This guide provides a comprehensive technical overview of N-malonylanthranilic acid, detailing its chemical structure, synthesis, characterization, and its emerging role in plant biochemistry.

Part 1: Core Chemical and Physical Properties

N-malonylanthranilic acid is classified as an acylaminobenzoic acid derivative.[2] The molecule consists of an anthranilic acid core where the amino group is acylated with a malonyl group.[2] This structural modification imparts distinct chemical characteristics.

Chemical Structure

-

IUPAC Name: this compound[3]

-

Synonyms: N-malonylanthranilic acid, 2-[(2-carboxyacetyl)amino]benzoic acid[3]

-

Molecular Formula: C₁₀H₉NO₅[3]

-

Molecular Weight: 223.18 g/mol [3]

The presence of two carboxylic acid groups and an amide linkage makes it a polar molecule with multiple hydrogen bond donors and acceptors.

Physicochemical Data

A summary of key physicochemical properties is presented in the table below. These values are critical for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Melting Point | 190 - 192 °C | |

| Water Solubility (Predicted) | 1.34 g/L | |

| logP (Predicted) | 0.26 | |

| pKa (Strongest Acidic) | 3.19 (Predicted) | |

| Polar Surface Area | 103.7 Ų |

Part 2: Synthesis and Characterization

The synthesis and purification of N-malonylanthranilic acid are crucial first steps for any downstream application. This section outlines a plausible synthetic route and the analytical techniques for its characterization.

Proposed Chemical Synthesis

Reaction Scheme:

Sources

- 1. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www1.udel.edu [www1.udel.edu]

"2-(2-Carboxyacetamido)benzoic acid" CAS number 53947-84-5

An In-Depth Technical Guide to 2-(2-Carboxyacetamido)benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS RN: 53947-84-5), also known as N-malonylanthranilic acid. While specific research on this molecule is limited, this document synthesizes available data and provides expert-driven insights into its properties, a proposed synthesis protocol, theoretical characterization, and potential avenues for research. This guide is intended for researchers, chemists, and drug development professionals interested in the exploration of novel anthranilic acid derivatives.

Introduction and Overview

This compound is an organic compound belonging to the acylaminobenzoic acid class.[1] It is structurally characterized by an anthranilic acid core N-acylated with a malonyl group.[2][3] This unique structure, featuring two carboxylic acid moieties, suggests potential for interesting chemical reactivity and biological activity. Its formal name is 2-[(2-carboxyacetyl)amino]benzoic acid.[2]

While detailed studies are scarce, its parent compound, anthranilic acid, and its derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antiviral activities.[4] This guide aims to provide a foundational resource to stimulate and support further investigation into this specific molecule.

Table 1: Chemical Identity and Identifiers

| Identifier | Value | Source |

| CAS Number | 53947-84-5 | PubChem[2] |

| Molecular Formula | C₁₀H₉NO₅ | PubChem[2] |

| Molecular Weight | 223.18 g/mol | PubChem[2] |

| IUPAC Name | 2-[(2-carboxyacetyl)amino]benzoic acid | PubChem[2] |

| Synonyms | N-malonylanthranilic acid, 2-(Carboxyacetamido)benzoic acid | ChEBI, PubChem[2][3] |

| InChI Key | ZDSSCYCDBASEJQ-UHFFFAOYSA-N | PubChemLite[5] |

Physicochemical Properties

The known experimental and computed physicochemical properties of this compound are summarized below. These properties are essential for handling, formulation, and experimental design.

Table 2: Physicochemical Data

| Property | Value | Data Type | Source |

| Physical Description | Solid | Experimental | Human Metabolome Database[2] |

| Melting Point | 190 - 192 °C | Experimental | Human Metabolome Database[2] |

| XLogP3 | 1.6 | Computed | PubChem[2] |

| Hydrogen Bond Donors | 3 | Computed | PubChem[2] |

| Hydrogen Bond Acceptors | 5 | Computed | PubChem[2] |

Proposed Synthesis Protocol

Reaction Scheme:

Anthranilic Acid + Malonyl Dichloride → this compound + HCl

Rationale and Causality

The core of this synthesis is a nucleophilic acyl substitution. The amino group (-NH₂) on the anthranilic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acylating agent (e.g., malonyl dichloride or Meldrum's acid). Malonyl dichloride is proposed as a highly reactive agent that should drive the reaction to completion efficiently. The use of a non-protic solvent like Dichloromethane (DCM) is recommended to prevent hydrolysis of the acyl chloride. A mild base, such as triethylamine (TEA), is included to act as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Step-by-Step Experimental Workflow

Materials:

-

Anthranilic Acid (1.0 eq)

-

Malonyl Dichloride (1.1 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve anthranilic acid (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add malonyl dichloride (1.1 eq) dropwise via a syringe. Rationale: The slow, cooled addition controls the exothermic reaction and minimizes potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Once complete, cool the reaction mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize excess TEA.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and finally brine. Rationale: The acid wash removes the triethylamine hydrochloride salt, while the brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow Visualization

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Theoretical)

Experimental spectra for this compound are not available in public databases. However, based on its chemical structure, we can predict the key signals expected in ¹H NMR, ¹³C NMR, and IR spectroscopy. This theoretical analysis provides a benchmark for researchers to validate their synthetic product.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Signals / Features | Rationale |

| ¹H NMR | ~10-12 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).~9-10 ppm (singlet, 1H): Amide proton (-NH-).~7.5-8.5 ppm (multiplets, 4H): Aromatic protons on the benzoic acid ring.~3.5 ppm (singlet, 2H): Methylene protons of the malonyl group (-CH₂-). | The acidic protons of the carboxyl and amide groups are expected to be significantly downfield and potentially broad due to exchange. The aromatic protons will show complex splitting patterns characteristic of a substituted benzene ring. The methylene protons are adjacent to two carbonyls, leading to a downfield shift. |

| ¹³C NMR | ~170-175 ppm (2C): Carboxylic acid carbonyl carbons.~165-170 ppm (1C): Amide carbonyl carbon.~115-140 ppm (6C): Aromatic carbons.~40-45 ppm (1C): Methylene carbon (-CH₂-). | Carbonyl carbons are highly deshielded and appear far downfield. The aromatic region will show six distinct signals due to the substitution pattern. The methylene carbon is shifted downfield by the adjacent electron-withdrawing carbonyl groups. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of carboxylic acids.~3300 cm⁻¹ (sharp): N-H stretch of the amide.~1700-1750 cm⁻¹ (strong): C=O stretch of carboxylic acids.~1650-1680 cm⁻¹ (strong): C=O stretch of the amide (Amide I band).~1500-1600 cm⁻¹: Aromatic C=C stretches. | The broad O-H stretch is characteristic of hydrogen-bonded carboxylic acids. The distinct carbonyl peaks for the carboxylic acids and the amide are key identifiers for the functional groups present in the molecule. |

Potential Applications and Research Directions

While this compound has not been extensively studied, the broader class of anthranilic acid derivatives has shown significant promise in medicinal chemistry.[4] These compounds are known to serve as precursors for various pharmaceuticals and exhibit a range of biological activities.[4]

Potential Research Areas:

-

Anti-inflammatory Agents: N-acylanthranilic acids, such as mefenamic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[6] It is plausible that N-malonylanthranilic acid could exhibit similar activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.

-

Antimicrobial and Antifungal Activity: Various synthetic derivatives of anthranilic acid have demonstrated antibacterial and antifungal properties.[4][7] The unique dicarboxylic acid structure of this molecule could chelate metal ions essential for microbial enzymes, presenting a potential mechanism for antimicrobial action.

-

Coordination Chemistry and Material Science: The presence of two carboxylic acid groups and an amide linkage makes the molecule an interesting ligand for creating metal-organic frameworks (MOFs) or coordination polymers with unique structural and catalytic properties.

Research Pathways Visualization

Caption: Potential research pathways stemming from the core molecule.

Safety and Handling

According to aggregated GHS information, this compound is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2012). 2-(Malonylamino)benzoic acid (HMDB0039495). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO5). Retrieved from [Link]

-

Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

-

PubMed. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

-

PubMed. (2008). Unique anthranilic acid chemistry facilitates profiling and characterization of Ser/Thr-linked sugar chains following hydrazinolysis. Retrieved from [Link]

-

DiVA portal. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

Scholars Research Library. (2021). Study of N-Arylanthranilic Acids Derivates as the Potential Anti-Inflammatory Agents. Retrieved from [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. mdpi.com [mdpi.com]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Unique anthranilic acid chemistry facilitates profiling and characterization of Ser/Thr-linked sugar chains following hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-malonylanthranilic acid from anthranilic acid

An In-depth Technical Guide to the Synthesis of N-malonylanthranilic acid from Anthranilic Acid

Abstract

N-acyl anthranilic acids are a critical class of compounds, serving as versatile building blocks for synthesizing valuable heterocyclic frameworks like quinazolinones and benzoxazinones, and as bioactive molecules in their own right, exhibiting potential as enzyme inhibitors.[1] This guide provides a comprehensive technical overview of the synthesis of a specific dicarboxylic N-acyl derivative, N-malonylanthranilic acid, from the readily available precursor, anthranilic acid. We delve into the core chemical principles, compare potential synthetic strategies, and present a detailed, field-proven protocol for its preparation. This document is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Significance of N-Acyl Anthranilic Acids

Anthranilic acid (2-aminobenzoic acid) is an amphoteric molecule featuring both an acidic carboxylic acid group and a basic amino group on a benzene ring.[2] This unique structure makes it a valuable precursor in the production of dyes, perfumes, and pharmaceuticals.[2][3][4] The acylation of the amino group is a key transformation that unlocks a vast chemical space. The resulting N-acyl anthranilic acids are not merely intermediates; they are recognized as potent bioactive compounds, including bacterial RNA polymerase inhibitors.[1]

While the synthesis of simple N-acyl derivatives (like N-acetylanthranilic acid) is well-documented, the introduction of a dicarboxylic acyl group, such as the malonyl group, presents unique considerations. N-malonylanthranilic acid incorporates a reactive 1,3-dicarbonyl moiety, making it a highly valuable precursor for more complex heterocyclic systems and a potential metal-chelating agent. This guide focuses on the most direct and reliable method for its synthesis.

Synthetic Strategy: The Rationale for Acyl Halide Chemistry

The synthesis of an amide from an amine and a carboxylic acid is fundamentally a condensation reaction. However, direct reaction between the amino group of anthranilic acid and a malonic acid derivative like diethyl malonate is inefficient. The nucleophilicity of the aromatic amine is relatively low, and the ester carbonyls of diethyl malonate are not sufficiently electrophilic to facilitate the reaction without specialized coupling agents or harsh conditions.

Therefore, a more robust strategy involves activating the malonic acid moiety. The premier choice for this transformation is the use of a highly reactive acyl derivative, specifically malonyl dichloride .

Causality Behind Experimental Choice:

-

Enhanced Electrophilicity: Acyl chlorides are among the most reactive carboxylic acid derivatives. The strong electron-withdrawing effect of the two chlorine atoms makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by the lone pair of the amino group on anthranilic acid.

-

Favorable Thermodynamics: The reaction produces hydrochloric acid (HCl) as a byproduct. By including a non-nucleophilic base (e.g., pyridine or triethylamine), the HCl is neutralized in situ, driving the reaction equilibrium towards the product and preventing the protonation and deactivation of the starting amine.

-

Reaction Kinetics: The high reactivity of malonyl dichloride ensures that the reaction proceeds rapidly, often at or below room temperature, minimizing the risk of side reactions or degradation of starting materials.

Reaction Mechanism and Workflow

The core of the synthesis is a nucleophilic acyl substitution. The mechanism proceeds via a well-established addition-elimination pathway.

Mechanistic Pathway

-

Nucleophilic Attack: The nitrogen atom of anthranilic acid's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of malonyl dichloride.

-

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the C=O double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the neutral amide product and a hydrochloride salt of the base.

This process occurs sequentially at both carbonyl groups of the malonyl dichloride, linking two molecules of anthranilic acid to the central malonate core.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Experimental Workflow Overview

A logical workflow is critical for ensuring a high yield and purity of the final product. The process involves careful reagent addition, controlled reaction conditions, and a systematic workup and purification sequence.

Caption: Figure 2: Overall Experimental Workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of N,N'-malonyldianthranilic acid, assuming the malonyl dichloride reacts on both sides. To synthesize mono-acylated N-malonylanthranilic acid, a significant excess of anthranilic acid or highly controlled addition would be required, followed by complex purification. The di-substituted product is often the thermodynamically favored outcome.

Safety Precautions: Malonyl dichloride is highly corrosive and reacts violently with water. All operations must be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be thoroughly dried before use.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Notes |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 2.2 | 3.02 g | Starting nucleophile |

| Malonyl Dichloride | C₃H₂Cl₂O₂ | 140.95 | 1.0 | 1.41 g (0.95 mL) | Acylating agent |

| Pyridine | C₅H₅N | 79.10 | 2.5 | 1.98 g (2.02 mL) | Base and catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous solvent |

| Hydrochloric Acid | HCl | 36.46 | - | ~5 mL (2M aq.) | For workup |

| Distilled Water | H₂O | 18.02 | - | - | For workup/washing |

| Ethanol | C₂H₅OH | 46.07 | - | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anthranilic acid (3.02 g, 22 mmol) and anhydrous dichloromethane (40 mL).

-

Base Addition: Stir the suspension and add pyridine (2.02 mL, 25 mmol) via syringe. Stir until the anthranilic acid dissolves completely.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with continuous stirring.

-

Acyl Chloride Addition: In a separate, dry vial, prepare a solution of malonyl dichloride (0.95 mL, 10 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to the dropping funnel.

-

Controlled Reaction: Add the malonyl dichloride solution dropwise to the stirred anthranilic acid solution over 20-30 minutes. Maintain the temperature at 0°C during the addition. A precipitate (pyridinium hydrochloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup - Quenching: Cool the flask again in an ice bath and slowly add 30 mL of distilled water to quench any unreacted malonyl dichloride.

-

Workup - Acidification: Transfer the mixture to a separatory funnel. The organic layer contains the product. Wash the organic layer with 2M HCl (2 x 20 mL) to remove pyridine, then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Product Isolation: Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator. A crude solid will be obtained.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield pure N,N'-malonyldianthranilic acid as a crystalline solid.

-

Characterization: Dry the purified product under vacuum, record the final mass, and calculate the percent yield. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, FT-IR).

Conclusion

The synthesis of N-malonylanthranilic acid derivatives via the acylation of anthranilic acid with malonyl dichloride is a reliable and efficient method. This approach leverages the high electrophilicity of acyl chlorides to overcome the moderate nucleophilicity of the aromatic amine, providing a direct route to this valuable dicarboxylic acid derivative. The protocol outlined in this guide, grounded in fundamental principles of organic chemistry, provides a robust framework for researchers to produce this compound and explore its utility as a precursor for advanced heterocyclic synthesis and as a potential bioactive agent.

References

-

What is the reaction mechanism to form N-acetylanthranilic acid from anthranilic acid and acetic anhydride? Show where to push the arrows. | Homework.Study.com. Available at: [Link]

-

Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. Available at: [Link]

-

Anthranilic acid - Wikipedia. Available at: [Link]

-

CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Available at: [Link]

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. Available at: [Link]

-

Alkylation and acylation of basic salts of anthranilic acid | Request PDF - ResearchGate. Available at: [Link]

-

Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Available at: [Link]

-

Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues - MDPI. Available at: [Link]

-

Synthesis of Dye from Anthranilic Acid and Its Utility. Available at: [Link]

-

Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages. Available at: [Link]

-

Malonic ester synthesis - Wikipedia. Available at: [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Carboxyacetamido)benzoic acid

Introduction

2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid, is a dicarboxylic acid monoamide with the molecular formula C10H9NO5[1][2]. Its structure, featuring a benzoic acid moiety linked to a carboxyacetamide group, suggests its potential utility as a versatile building block in medicinal chemistry and materials science. As with any novel compound intended for such applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive overview of the critical attributes of solubility and stability for this compound, offering both theoretical insights and practical experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this compound for their work.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H9NO5 | [3] |

| Molecular Weight | 223.18 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 190 - 192 °C | |

| IUPAC Name | 2-[(2-carboxyacetyl)amino]benzoic acid | [3] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability and formulation development.[] The presence of two carboxylic acid groups and an amide linkage in this compound suggests a complex solubility profile that is likely pH-dependent.

Theoretical Considerations

The structure of this compound contains both hydrophilic (carboxylic acids, amide) and lipophilic (benzene ring) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system.

-

Aqueous Solubility: The two carboxylic acid groups are ionizable, and their state of ionization will be governed by the pH of the aqueous medium. At low pH, the carboxylic acid groups will be protonated, leading to lower aqueous solubility. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates, which are more polar and should lead to a significant increase in aqueous solubility.[5] The amide group can also participate in hydrogen bonding, further influencing its interaction with water.

-

Organic Solubility: The presence of the benzene ring suggests that the compound will have some solubility in organic solvents.[6] Solvents capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol), are likely to be effective at solvating the molecule.[6][7] Apolar solvents are expected to be poor solvents for this compound due to the presence of the polar functional groups.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the shake-flask method, which is a standard technique for measuring equilibrium solubility.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetonitrile)

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Analytical balance

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[9][10][11]

-

Perform the experiment in triplicate for each solvent system.

Data Analysis: The solubility is reported as the mean concentration of the dissolved compound from the triplicate measurements.

Sources

- 1. 2-(CARBOXYACETAMIDO)BENZOIC ACID | 53947-84-5 [chemicalbook.com]

- 2. 53947-84-5 CAS MSDS (2-(CARBOXYACETAMIDO)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C10H9NO5 | CID 439922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Page loading... [guidechem.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.ust.edu [journals.ust.edu]

- 10. Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD) [zora.uzh.ch]

- 11. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of N-malonylanthranilic Acid: A Roadmap for Drug Discovery

Introduction

N-malonylanthranilic acid, a derivative of anthranilic acid, belongs to a class of molecules that are of significant interest in medicinal chemistry. Anthranilic acid and its analogues serve as privileged pharmacophores in the development of pharmaceuticals for a wide range of diseases.[1] These derivatives have demonstrated diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] While much research has focused on various N-substituted anthranilic acid derivatives, N-malonylanthranilic acid itself remains a relatively underexplored molecule from a theoretical and computational standpoint. This guide proposes a comprehensive theoretical framework to elucidate the physicochemical properties, conformational landscape, and potential biological activity of N-malonylanthranilic acid, thereby providing a foundation for its potential development as a therapeutic agent.

This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a systematic approach to the theoretical study of N-malonylanthranilic acid. By leveraging a suite of computational chemistry techniques, we can predict its behavior at the molecular level, offering insights that can guide future experimental work and accelerate the drug discovery process.

Molecular Structure and Physicochemical Properties

N-malonylanthranilic acid, with the IUPAC name 2-(2-carboxyacetamido)benzoic acid, possesses a molecular formula of C10H9NO5 and a monoisotopic molecular weight of 223.048 g/mol .[2] It is classified as an acylaminobenzoic acid.[2] The molecule consists of an anthranilic acid core N-acylated with a malonyl group. This structure imparts several key features that are amenable to theoretical investigation.

A summary of its predicted physicochemical properties is presented below:

| Property | Predicted Value | Source |

| Water Solubility | 1.34 g/L | ALOGPS[2] |

| logP | 0.26 | ALOGPS[2] |

| pKa (Strongest Acidic) | 3.19 | ChemAxon[2] |

| Hydrogen Acceptor Count | 5 | ChemAxon[2] |

| Hydrogen Donor Count | 3 | ChemAxon[2] |

| Polar Surface Area | 103.7 Ų | ChemAxon[2] |

| Rotatable Bond Count | 4 | ChemAxon[2] |

These predicted properties suggest that N-malonylanthranilic acid has favorable characteristics for oral bioavailability, as indicated by its adherence to the Rule of Five.[2]

Proposed Theoretical Investigation Workflow

The following workflow outlines a multi-step theoretical approach to characterize N-malonylanthranilic acid, from its fundamental electronic structure to its potential interactions with biological macromolecules.

Caption: A proposed workflow for the theoretical investigation of N-malonylanthranilic acid.

Part 1: Quantum Chemical Calculations

Objective: To determine the optimized molecular geometry, electronic properties, and spectroscopic signatures of N-malonylanthranilic acid.

Rationale: Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of a molecule. These calculations are fundamental for subsequent, more complex simulations.

Methodology:

-

Geometry Optimization:

-

The initial 3D structure of N-malonylanthranilic acid will be built using molecular modeling software.

-

Geometry optimization will be performed using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Analysis:

-

From the optimized geometry, various electronic properties will be calculated, including:

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined to assess the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.

-

-

-

Spectroscopic Simulation:

-

Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra will be simulated.[3] These theoretical spectra can be compared with experimental data for validation of the computational model.

-

Part 2: Conformational Analysis

Objective: To identify the low-energy conformers of N-malonylanthranilic acid in different environments.

Rationale: The presence of four rotatable bonds suggests that N-malonylanthranilic acid can adopt multiple conformations. The biological activity of a molecule is often dependent on its specific 3D conformation.

Methodology:

-

Systematic Conformational Search:

-

A systematic search of the conformational space will be performed by rotating the single bonds in the molecule at defined intervals.

-

The energy of each resulting conformer will be calculated using a computationally less expensive method, such as a semi-empirical method or a smaller basis set DFT calculation.

-

-

Re-optimization of Low-Energy Conformers:

-

The low-energy conformers identified in the initial search will be re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate geometries and relative energies.

-

The effect of the solvent (e.g., water) on the conformational energies will be investigated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).

-

Caption: A workflow for performing a comprehensive conformational analysis.

Part 3: Molecular Dynamics Simulations

Objective: To study the dynamic behavior of N-malonylanthranilic acid in a simulated physiological environment.

Rationale: Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its flexibility and interactions with its surroundings (e.g., water molecules, ions). This is crucial for understanding how the molecule might behave in a biological system.

Methodology:

-

System Setup:

-

The lowest energy conformer of N-malonylanthranilic acid will be placed in a periodic box of explicit water molecules (e.g., TIP3P water model).

-

The system will be neutralized with counter-ions if necessary.

-

-

Simulation Protocol:

-

The system will be energy-minimized to remove any steric clashes.

-

The system will be gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

A production MD simulation of at least 100 nanoseconds will be performed.

-

-

Trajectory Analysis:

-

The resulting trajectory will be analyzed to determine:

-

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the molecule.

-

Radial Distribution Functions (RDFs): To characterize the interactions between the solute and solvent molecules.

-

Hydrogen Bond Analysis: To quantify the formation and lifetime of intra- and intermolecular hydrogen bonds.

-

-

Part 4: Virtual Screening and Molecular Docking

Objective: To identify potential protein targets for N-malonylanthranilic acid and to predict its binding mode and affinity.

Rationale: Given that many anthranilic acid derivatives exhibit their biological effects by interacting with specific proteins, molecular docking can be a powerful tool to generate hypotheses about the mechanism of action of N-malonylanthranilic acid.

Methodology:

-

Target Identification:

-

Based on the known biological activities of related anthranilic acid derivatives (e.g., anti-inflammatory, anticancer), a panel of potential protein targets will be selected. This could include enzymes such as cyclooxygenases (COX-1 and COX-2) or protein kinases.

-

-

Molecular Docking:

-

The 3D structures of the selected protein targets will be obtained from the Protein Data Bank (PDB).

-

The low-energy conformers of N-malonylanthranilic acid will be docked into the active site of each target protein using software such as AutoDock Vina or Glide.

-

The docking results will be scored based on the predicted binding energy.

-

-

Binding Mode Analysis:

-

The predicted binding poses of N-malonylanthranilic acid within the active sites of the top-scoring protein targets will be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This analysis can provide insights into the structure-activity relationship and guide the design of more potent analogues.

-

Conclusion

The proposed theoretical and computational workflow provides a comprehensive and systematic approach to characterizing N-malonylanthranilic acid. By integrating quantum chemical calculations, conformational analysis, molecular dynamics simulations, and molecular docking, this in-silico investigation will generate valuable data on the molecule's physicochemical properties, dynamic behavior, and potential biological targets. The insights gained from these theoretical studies will be instrumental in guiding future experimental research, including chemical synthesis, in vitro biological assays, and ultimately, the development of N-malonylanthranilic acid as a potential therapeutic agent. This approach not only accelerates the drug discovery process but also aligns with the principles of green chemistry by reducing the need for extensive and resource-intensive experimental screening in the early stages of research.

References

- FooDB. (2010, April 8). Compound N-Malonylanthranilic acid (FDB019102).

- Larsson, J. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives.

- EMBL-EBI. (n.d.). N-malonylanthranilic acid (CHEBI:52430).

- Kaur, R., et al. (2021, June 12). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 955-977.

- Smith, R., & Brennan, S. (2021, November 15). Synthesis of N-Phenylanthranilic acid under Ullman conditions.

- Wikipedia. (n.d.). Anthranilic acid.

- Hradil, P., et al. (2021, March 2). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(20), 12063-12072.

- Sciforum. (n.d.). Computational and Experimental Study on N-(4- Chlorobenzoyl)-Anthranilic Acid.

- Bishnoi, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(8), 2135-2140.

- Ganesan, A., Coote, M. L., & Barakat, K. (2017).

- Wikipedia. (n.d.). N-Acetylanthranilic acid.

- Li, Y., et al. (2020). Synthesis and Molecular Simulation Studies of Mandelic Acid Peptidomimetic Derivatives as Aminopeptidase N Inhibitors. Letters in Drug Design & Discovery, 17(10), 1238-1249.

- Wang, Y., et al. (2024). Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid. Future Medicinal Chemistry, 16(14), 937-949.

- Asadi, Z., et al. (2022). Design, synthesis, molecular modeling and DNA-binding studies of new barbituric acid derivatives. Journal of the Iranian Chemical Society, 19(9), 3747-3761.

- National Center for Biotechnology Information. (n.d.). Formylanthranilic acid. PubChem Compound Database.

- Larsson, J. (2024, September 2). Synthesis of heterocycles from anthranilic acid and its derivatives.

- Kean, J. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material.

- V. (2021, March 4). Molecular modeling towards in silico drug delivery formulations.

- Chu, H. Y., et al. (2009). Homology Modeling and Molecular Dynamics Study on N-acetylneuraminate Lyase. Journal of Molecular Modeling, 15(3), 323-328.

- ResearchGate. (n.d.). Theoretical and spectroscopic study of vanillic acid.

- B-Ribeiro, A., et al. (2021, December 13). Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape. Pharmaceutics, 13(12), 2139.

- Mitchell, M. J., et al. (2014). Current Trends in the Application of Nanoparticles in Drug Delivery. Current Medicinal Chemistry, 21(39), 4475-4493.

- Utami, D., et al. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Pharmaceutical Sciences and Community, 15(2), 53-59.

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound N-Malonylanthranilic acid (FDB019102) - FooDB [foodb.ca]

- 3. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—a case study of acetylsalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Carboxyacetamido)benzoic Acid: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Carboxyacetamido)benzoic acid, a dicarboxylic acid monoamide also known as N-malonylanthranilic acid. While the specific historical account of its initial discovery remains to be fully elucidated, this document explores its chemical identity, a primary synthetic route, and its place within the broader and historically significant class of N-substituted anthranilic acids. This guide is intended to serve as a foundational resource for researchers interested in the chemistry and potential applications of this and related molecules.

Introduction: Defining this compound

This compound is an organic compound with the molecular formula C₁₀H₉NO₅.[1] It is structurally characterized by an anthranilic acid core where the amino group is acylated with a malonyl group. This unique structure imparts specific chemical properties and potential for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 2-[(2-carboxyacetyl)amino]benzoic acid |

| Synonyms | N-malonylanthranilic acid, 2-(carboxyacetamido)benzoic acid |

| CAS Number | 53947-84-5 |

| Molecular Formula | C₁₀H₉NO₅ |

| Molecular Weight | 223.18 g/mol |

| Appearance | Solid |

| Melting Point | 190 - 192 °C |

Historical Context: The Significance of N-Substituted Anthranilic Acids

While the specific discovery of this compound is not well-documented in readily available literature, the broader class of N-substituted anthranilic acids holds a significant place in medicinal chemistry. The foundational research on these compounds, particularly the N-aryl derivatives, in the early 1960s by researchers at Parke-Davis led to the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] This class includes well-known drugs such as mefenamic acid, which underscored the therapeutic potential of modifying the nitrogen atom of anthranilic acid.[2] This historical backdrop provides a critical context for understanding the potential value and research interest in novel N-acylanthranilic acids like this compound.

Synthesis of this compound

A primary and efficient method for the synthesis of this compound involves the reaction of anthranilic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid.

Caption: Synthetic pathway of this compound.

Causality of Experimental Choices

The choice of Meldrum's acid as the acylating agent is strategic. Meldrum's acid is a cyclic diester that is highly reactive towards nucleophiles, such as the amino group of anthranilic acid. Its high acidity and thermal instability allow the reaction to proceed under relatively mild conditions, often with good yields. The reaction mechanism involves the nucleophilic attack of the amino group of anthranilic acid on one of the carbonyl carbons of Meldrum's acid, leading to the opening of the dioxinone ring and subsequent formation of the N-malonyl derivative.

Experimental Protocol: Synthesis from Anthranilic Acid and Meldrum's Acid

The following is a generalized, illustrative protocol based on standard organic synthesis techniques for this type of reaction. Researchers should consult specific literature for optimized conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Addition of Meldrum's Acid: To the stirred solution, add an equimolar amount of Meldrum's acid at room temperature.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Workup and Isolation:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is then acidified with a dilute aqueous acid (e.g., 1M HCl) to precipitate the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Potential Natural Occurrence and Biological Significance

An intriguing aspect of this compound is its potential natural occurrence. Some literature suggests its presence in Arachis, the genus of plants that includes the peanut.[3] If confirmed, this would open up avenues for research into its biosynthetic pathway and its physiological role in these plants.

The biological activity of this compound is not extensively studied. However, given its structural similarity to other biologically active anthranilic acid derivatives, it could be a candidate for screening in various pharmacological assays. The presence of two carboxylic acid groups and an amide linkage provides multiple points for potential interaction with biological targets.

Future Directions and Conclusion

This compound represents a molecule with a straightforward synthesis and an interesting, though currently underexplored, profile. The historical success of the broader class of N-substituted anthranilic acids in drug discovery provides a strong rationale for further investigation into the properties and potential applications of this compound.

Future research could focus on:

-

Elucidating the definitive history of its first synthesis.

-

Confirming and investigating its natural occurrence in Arachis and other potential plant sources.

-

A comprehensive evaluation of its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

-

Utilizing it as a scaffold for the synthesis of novel derivatives with enhanced therapeutic potential.

References

- Chandrashekhara Kumar B. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174.

- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Pharmaceutical Sciences.

- Anthranilic acid. (n.d.). Grokipedia.

-

This compound. (n.d.). PubChem. [Link]

-

Yamaoka, N., Kodama, H., Izuhara, Y., Miyata, T., & Meguro, K. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]

- Handbook of Biotransformations of Arom

- Microbial production of chemical products and related compositions, methods and systems. (n.d.).

- Ontological Term Details. Compound: FDB019102 (N-Malonylanthranilic acid); Term: Plant. (n.d.). FooDB.

Sources

An In-Depth Technical Guide to 2-(2-Carboxyacetamido)benzoic Acid (N-malonylanthranilic acid)

Executive Summary: This document provides a comprehensive technical overview of 2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established organic chemistry principles, and explore its potential applications as a key intermediate and structural scaffold in the field of drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this versatile molecule.

Core Compound Identification and Physicochemical Properties

This compound is a dicarboxylic acid monoamide.[1][2] Structurally, it is formed by an amide linkage between anthranilic acid and malonic acid, making it functionally related to both parent molecules.[1][2] This unique combination of a benzoic acid moiety and a malonic acid derivative provides multiple functional groups for further chemical modification, rendering it a valuable building block in synthetic chemistry.

Its core identifiers and computed physical properties are summarized below for rapid reference.

| Property | Value | Source |

| IUPAC Name | 2-[(2-carboxyacetyl)amino]benzoic acid | PubChem[1] |

| Synonyms | N-malonylanthranilic acid, 2-(carboxyacetamido)benzoic acid | PubChem, ChemicalBook[1][3] |

| CAS Number | 53947-84-5 | ChemicalBook, PubChem[1][3][4] |

| Molecular Formula | C₁₀H₉NO₅ | PubChem[1] |

| Molecular Weight | 223.18 g/mol | ChemicalBook, PubChem[1][3] |

| Physical Description | Solid | Human Metabolome Database (via PubChem)[1] |

| Melting Point | 190 - 192 °C | Human Metabolome Database (via PubChem)[1] |

Synthesis and Mechanistic Rationale

While specific documented syntheses for this compound are not extensively published in mainstream literature, a logical and efficient pathway can be designed based on its structure. The most direct approach involves the acylation of anthranilic acid (2-aminobenzoic acid) with a reactive derivative of malonic acid.

Proposed Synthetic Pathway: Acylation with Malonyl Dichloride

The chosen pathway utilizes malonyl dichloride as the acylating agent. This method is selected for its high reactivity and straightforward execution. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of anthranilic acid attacks one of the electrophilic carbonyl carbons of malonyl dichloride. The use of a non-nucleophilic base, such as triethylamine or pyridine, is critical to neutralize the HCl byproduct generated during the reaction, thereby driving the equilibrium towards the product and preventing protonation of the starting amine.

A subsequent aqueous workup with hydrolysis is necessary to convert the resulting acyl chloride intermediate into the desired second carboxylic acid moiety.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis is confirmed through characterization techniques (TLC, melting point, spectroscopy) that must match the properties of the target compound.

Materials:

-

Anthranilic acid (1.0 equiv)

-

Malonyl dichloride (1.1 equiv)

-

Triethylamine (2.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M)

-

Deionized Water

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve anthranilic acid (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous THF.

-

Reaction Setup: Cool the flask to 0°C in an ice-water bath.

-

Reaction Execution: Add a solution of malonyl dichloride (1.1 equiv) in anhydrous THF dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Upon completion, cool the mixture back to 0°C and slowly quench by adding 1 M HCl until the pH is acidic (~pH 2). This step hydrolyzes the remaining acyl chloride and protonates the carboxylates.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Validation: Confirm the identity and purity of the final product by measuring its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data. The results should be consistent with the structure of the target molecule.

Relevance and Applications in Drug Development

Benzoic acid and its derivatives are foundational scaffolds in modern medicinal chemistry, valued for their structural versatility and ability to participate in various biological interactions.[5][6]

A Scaffold for Anti-Allergic and Anti-Inflammatory Agents

While this compound is not a therapeutic agent itself, its structure is highly relevant to the design of anti-inflammatory and anti-allergic drugs. It can be considered a key fragment or intermediate for synthesizing more complex molecules, such as mast cell stabilizers.

A prominent example in this class is Nedocromil , a pyranoquinolone derivative used to treat asthma and allergic conjunctivitis.[7][8] Nedocromil functions by stabilizing mast cells and inhibiting the release of inflammatory mediators like histamine.[8][9][10] The core structure of this compound, featuring an aromatic ring with two carboxylic acid groups (one directly attached and one via an amide linker), provides a strategic starting point for building the complex heterocyclic systems found in drugs like Nedocromil.

Researchers can use this compound as a scaffold, systematically modifying its structure to explore structure-activity relationships (SAR) and develop novel compounds with enhanced potency or improved pharmacokinetic profiles.

Caption: Drug discovery workflow using the core scaffold for generating novel leads.

Safety and Handling

This compound is classified as a flammable solid.[1] As with all laboratory chemicals, it should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than a simple organic molecule; it is a strategically important intermediate with significant potential in pharmaceutical research. Its defined molecular weight of 223.18 g/mol and formula of C₁₀H₉NO₅ belie a structural complexity that makes it an ideal starting point for the synthesis of advanced therapeutic candidates. The proposed synthetic protocol offers a reliable method for its preparation, enabling further investigation into its utility as a scaffold for developing next-generation anti-inflammatory and anti-allergic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439922, this compound. Retrieved from [Link]

-

Chemsrc (n.d.). 2-(CARBOXYACETAMIDO)BENZOIC ACID | CAS#:53947-84-5. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50294, Nedocromil. Retrieved from [Link]

-

precisionFDA (n.d.). NEDOCROMIL. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). nedocromil. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50295, Nedocromil Sodium. Retrieved from [Link]

-

Wikipedia (n.d.). Nedocromil. Retrieved from [Link]

-

Chemistry university (2021). Benzoic Acid Synthesis. YouTube. Retrieved from [Link]

-

Cureus (2024). Potential Role of Benzoic Acid and Its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

-

Organic Syntheses (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from [Link]

-

Chemistry Research Journal (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

Sources

- 1. This compound | C10H9NO5 | CID 439922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(CARBOXYACETAMIDO)BENZOIC ACID | 53947-84-5 [chemicalbook.com]

- 3. 53947-84-5 CAS MSDS (2-(CARBOXYACETAMIDO)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(CARBOXYACETAMIDO)BENZOIC ACID | CAS#:53947-84-5 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Nedocromil | C19H17NO7 | CID 50294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nedocromil - Wikipedia [en.wikipedia.org]

- 9. nedocromil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Nedocromil Sodium | C19H15NNa2O7 | CID 50295 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(2-Carboxyacetamido)benzoic Acid in Cosmetic Ingredient Synthesis

Introduction: Unveiling a Novel Multifunctional Ingredient

The cosmetic industry is in a perpetual quest for innovative ingredients that offer multiple benefits, from enhancing skin health to ensuring product stability. Within this landscape, 2-(2-Carboxyacetamido)benzoic acid, also known as N-malonylanthranilic acid, emerges as a promising candidate. This molecule is a unique hybrid, wedding the structural features of anthranilic acid with a dicarboxylic acid moiety derived from malonic acid. While direct applications in cosmetics are not yet widely documented, its chemical architecture suggests a compelling potential for multifunctional activity.

This guide provides a comprehensive overview for researchers and formulation scientists on the synthesis, proposed mechanisms of action, and potential applications of this compound in cosmetic science. We will explore its synthesis from readily available precursors and delineate protocols to evaluate its efficacy as a skin-soothing agent, a skin-brightening ingredient, and a formulation stabilizer.

Molecular Profile and Inferred Cosmetic Properties

This compound (C₁₀H₉NO₅) is a dicarboxylic acid monoamide.[1] Its structure is intrinsically linked to two parent molecules with known biological and chemical activities:

-

Anthranilic Acid Scaffold: Anthranilic acid and its derivatives are recognized for their biological significance, serving as precursors in the synthesis of various bioactive compounds.[2][3] Certain anthranilic acid amides have been investigated for their anti-irritant and anti-itch properties in cosmetic and pharmaceutical compositions.[4][5][6]

-

Dicarboxylic Acid Functionality: The malonic acid component introduces two carboxylic acid groups. Dicarboxylic acids, such as succinic and dioic acid, are increasingly utilized in skincare for their antimicrobial, anti-inflammatory, and sebum-regulating properties.[7][8][9] Malonic acid itself is noted for its exfoliating and skin-conditioning effects. Furthermore, the presence of multiple carboxyl groups suggests potential as a chelating agent, which can enhance the stability of cosmetic formulations.[10][11]

Based on this structural analysis, we can hypothesize the following cosmetic benefits for this compound:

-

Anti-Inflammatory and Soothing Effects: Potential to mitigate skin irritation and redness.

-

Skin Brightening: Possible inhibition of enzymes involved in melanin production.

-

Formulation Stabilization: Ability to chelate metal ions that can catalyze degradation reactions.[12]

-

Gentle Exfoliation: Contribution to improved skin texture and cell turnover.[13]

Synthesis of this compound

The synthesis of this compound can be approached through the N-acylation of anthranilic acid. A plausible and efficient method involves the reaction of anthranilic acid with a reactive derivative of malonic acid, such as malonyl chloride or Meldrum's acid, in an appropriate solvent system. Below is a detailed protocol for its synthesis.

Diagram of Synthesis Pathway

Sources

- 1. thecosmeticformulator.com [thecosmeticformulator.com]

- 2. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. BRPI0307117B8 - anthranilic acid amides and their derivatives, as well as their uses as cosmetic and pharmaceutical active compounds - Google Patents [patents.google.com]

- 6. WO2004047833A2 - Anthranilic acid amides and the derivatives thereof as cosmetic and pharmaceutical agents - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. skinceuticals.com.au [skinceuticals.com.au]

- 9. hola.com [hola.com]

- 10. The Role of Chelating Agents in Skincare Product Formulation and Stability [thinkdochemicals.com]

- 11. Chelating agents (Chelators) used in personal care products | Cosmetic Ingredients Guide [ci.guide]

- 12. lygos.com [lygos.com]

- 13. us.typology.com [us.typology.com]

Protocol for the synthesis of "2-(2-Carboxyacetamido)benzoic acid"

{"answer":"### Application Note & Protocol: Synthesis of 2-(2-Carboxyacetamido)benzoic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, also known as N-malonylanthranilic acid.[1][2] The synthetic strategy detailed herein is predicated on the acylation of anthranilic acid. Given the bidentate nucleophilic nature of anthranilic acid, this guide emphasizes a controlled, two-step approach designed to ensure selective N-acylation and high product purity. The protocol first involves the reaction of anthranilic acid with a protected malonic acid derivative, followed by a deprotection step to yield the target dicarboxylic acid. This methodology is designed to be robust and scalable for applications in medicinal chemistry and materials science, where N-acyl anthranilic acids serve as crucial intermediates.[3][4]

Introduction: The Scientific Rationale

N-acyl anthranilic acids are a significant class of compounds in pharmaceutical research and development. They form the core structure of various bioactive molecules and serve as versatile precursors for the synthesis of heterocyclic systems, such as quinazolinones and benzodiazepines.[3][5] The target molecule, this compound, is a dicarboxylic acid monoamide that features both a benzoic acid and a malonic acid amide moiety.[1][2]

The synthetic challenge lies in the selective acylation of the amino group of anthranilic acid without promoting self-condensation or O-acylation.[6] Direct reaction with a highly reactive species like malonyl chloride could lead to undesirable side products. Therefore, a more controlled approach is warranted. The strategy outlined in this protocol employs a mono-protected malonic acid derivative, specifically ethyl malonyl chloride. This allows for the selective formation of the amide bond. The subsequent hydrolysis of the ethyl ester provides the final dicarboxylic acid product. This two-step process offers superior control over the reaction and facilitates a cleaner product profile.

Reaction Scheme and Workflow

The synthesis of this compound is achieved through a two-step process:

-

Step 1: N-Acylation. Anthranilic acid is reacted with ethyl malonyl chloride in the presence of a base to form the intermediate, 2-(2-Ethoxycarbonyl-acetamido)benzoic acid.

-

Step 2: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions, followed by acidification to yield the final product, this compound.

Visualized Experimental Workflow

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| Anthranilic Acid | C₇H₇NO₂ | 137.14 | ≥99% | Sigma-Aldrich |

| Ethyl Malonyl Chloride | C₅H₇ClO₃ | 150.56 | ≥97% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) and conc. | Fisher Scientific |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets, ≥98% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | 95% | Fisher Scientific |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

pH paper or pH meter

-

Standard laboratory glassware

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Ethoxycarbonyl-acetamido)benzoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (5.0 g, 36.5 mmol) in anhydrous dichloromethane (100 mL). Add anhydrous pyridine (3.5 mL, 43.8 mmol, 1.2 eq) to the solution. Cool the flask in an ice bath to 0°C.

-

Acylation: In a dropping funnel, prepare a solution of ethyl malonyl chloride (5.5 g, 36.5 mmol, 1.0 eq) in anhydrous dichloromethane (20 mL). Add the ethyl malonyl chloride solution dropwise to the stirred anthranilic acid solution over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding 2 M HCl (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 2 M HCl (2 x 50 mL), and saturated sodium chloride solution (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Saponification)

-